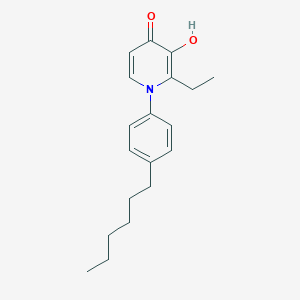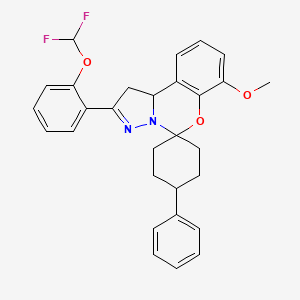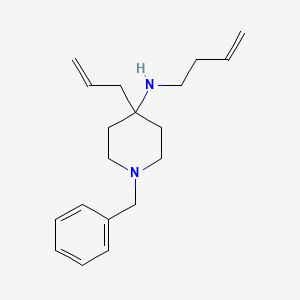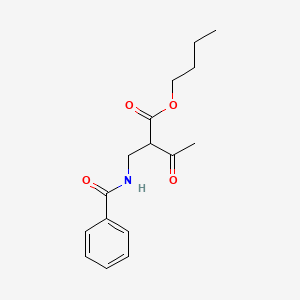![molecular formula C28H16Br2N4O4 B12618875 6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine CAS No. 918309-99-6](/img/structure/B12618875.png)
6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine is a complex organic compound characterized by its unique structure, which includes bromomethyl and nitrophenyl groups attached to a bipyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine typically involves multiple steps, starting with the preparation of the bipyridine core. The bromomethyl groups are introduced through bromination reactions, while the nitrophenyl groups are added via ethynylation reactions. Common reagents used in these reactions include bromine, acetylene derivatives, and nitrophenyl compounds. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase efficiency and reduce costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrophenyl groups can be reduced to form amino derivatives.
Substitution: The bromomethyl groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, amino derivatives, and various substituted bipyridine compounds. These products can be further utilized in the synthesis of more complex molecules or materials.
Applications De Recherche Scientifique
6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool.
Industry: It is used in the development of advanced materials, such as polymers and photonic devices, due to its unique electronic and optical properties
Mécanisme D'action
The mechanism by which 6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine exerts its effects is primarily through its interactions with molecular targets such as enzymes, receptors, and nucleic acids. The bromomethyl and nitrophenyl groups can form covalent bonds with target molecules, leading to changes in their structure and function. The bipyridine core can also participate in coordination chemistry, forming complexes with metal ions that exhibit unique catalytic and electronic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(bromomethyl)pyridine: Similar in structure but lacks the nitrophenyl and ethynyl groups.
4-[(4-bromophenyl)ethynyl]pyridine: Contains ethynyl and bromophenyl groups but differs in the position and number of substituents.
2-Bromo-4-methyl-6-nitrophenol: Contains bromine and nitro groups but lacks the bipyridine core.
Uniqueness
6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine is unique due to its combination of bromomethyl, nitrophenyl, and ethynyl groups attached to a bipyridine core. This unique structure imparts distinct electronic, optical, and chemical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
918309-99-6 |
|---|---|
Formule moléculaire |
C28H16Br2N4O4 |
Poids moléculaire |
632.3 g/mol |
Nom IUPAC |
2-(bromomethyl)-6-[6-(bromomethyl)-4-[2-(4-nitrophenyl)ethynyl]pyridin-2-yl]-4-[2-(4-nitrophenyl)ethynyl]pyridine |
InChI |
InChI=1S/C28H16Br2N4O4/c29-17-23-13-21(3-1-19-5-9-25(10-6-19)33(35)36)15-27(31-23)28-16-22(14-24(18-30)32-28)4-2-20-7-11-26(12-8-20)34(37)38/h5-16H,17-18H2 |
Clé InChI |
DDDUBHLSMINAQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC2=CC(=NC(=C2)C3=CC(=CC(=N3)CBr)C#CC4=CC=C(C=C4)[N+](=O)[O-])CBr)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene)](/img/structure/B12618796.png)
![3-{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12618800.png)

![2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12618811.png)
![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate](/img/structure/B12618820.png)
![(3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12618830.png)


![3-Fluorobenzo[b]thiophene](/img/structure/B12618854.png)
![N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12618859.png)
![4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12618862.png)


![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
